Multi‑Target In Silico Anticancer Binding Affinity Compared to Co‑Screened Phytocompounds
In a molecular docking screen of 35 phytocompounds from Kaempferia parviflora against 11 anticancer targets, viscumneoside VI demonstrated good binding affinity (BA) across five targets: HDAC6, CDK2, EGFR, PI3K, and PD1, with BA values ranging from −7.9 to −9.4 Kcal/mol [1]. This profile differs from that of co‑screened compound KP1, which targeted mTOR instead of CDK2, and from 5‑hydroxy‑7‑methoxyflavone (5H7M), which targeted only four proteins (DHFR, PI3K, KDR, PDL1) with BA values from −9.5 to −10.0 Kcal/mol [1]. The CDK2 engagement distinguishes viscumneoside VI from KP1, potentially altering the downstream cellular pathway affected.
| Evidence Dimension | Binding affinity (AutoDock Vina score, Kcal/mol) against multiple anticancer targets |
|---|---|
| Target Compound Data | Viscumneoside VI: HDAC6, CDK2, EGFR, PI3K, PD1 (−7.9 to −9.4 Kcal/mol) |
| Comparator Or Baseline | KP1: HDAC6 (−8.6), EGFR (−9.5), mTOR (−9.7), PI3K (−10.3), PD1 (−7.9); 5H7M: DHFR, PI3K, KDR, PDL1 (−9.5 to −10.0); Reference drugs (unspecified) |
| Quantified Difference | Viscumneoside VI targets CDK2 (absent in KP1) and lacks mTOR binding; 5H7M covers only 4 targets vs. 5 for viscumneoside VI. |
| Conditions | In silico molecular docking using AutoDock Vina; 35 phytocompounds; 11 anticancer targets; no experimental validation reported. |
Why This Matters
A compound that simultaneously engages CDK2, EGFR, PI3K, and HDAC6 may serve as a privileged starting scaffold for multi‑kinase inhibitor design, and its target profile is quantitatively distinct from other top‑scoring phytocompounds in the panel.
- [1] DOAJ. Anticancer activity of phytocompounds of black ginger (Kaempferia parviflora Wall. Ex Baker): In silico approach. Chemical Physics Impact, 2025, 11, 100903. View Source
